molecular formula C16H11FN2O2S B2698159 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid CAS No. 554404-23-8

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid

Cat. No.: B2698159
CAS No.: 554404-23-8
M. Wt: 314.33
InChI Key: RQJQIXQJZZVSEW-UHFFFAOYSA-N
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Description

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid is a fluorinated aromatic compound featuring a phthalazine core substituted at position 4 with a 4-fluorophenyl group and at position 1 with a sulfanylacetic acid moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which may enable interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phthalazin-1-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)16(19-18-15)22-9-14(20)21/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJQIXQJZZVSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Phthalazinyl Intermediate: The phthalazinyl group is synthesized through a series of reactions starting from phthalic anhydride and hydrazine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalazinyl group can be reduced under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phthalazinyl derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The phthalazinyl group is known to interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid:

Compound A : 2-[(4-Fluorophenyl)thio]acetic Acid (CAS 332-51-4)
  • Molecular Formula : C₈H₇FO₂S
  • Molecular Weight : 186.2 g/mol
  • Key Features :
    • Simpler structure lacking the phthalazine ring.
    • Contains a 4-fluorophenylthio group directly linked to acetic acid.
    • Higher solubility in polar solvents due to reduced molecular complexity compared to the target compound .
Compound B : 2-(3,5-Difluorophenyl)-N-[1-oxo-4-(phenylsulfonyl)phthalazin-2(1H)-yl]acetamide (CAS 1409974-29-3)
  • Molecular Formula : C₂₃H₁₆F₂N₃O₄S
  • Molecular Weight : 480.45 g/mol
  • Key Features: Shares a phthalazine backbone but substitutes the sulfanyl group with a sulfonyl moiety. Includes an acetamide group instead of acetic acid, reducing acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids). The 3,5-difluorophenyl group enhances lipophilicity compared to the mono-fluorinated target compound .
Compound C : cis-5-Fluoro-2-methyl-1-(para-methylthiobenzylidene)indene-3-acetic Acid
  • Molecular Formula : C₂₀H₁₆FO₂S
  • Molecular Weight : 348.4 g/mol
  • Key Features: Combines a fluorinated indene core with a methylthio-benzylidene group. Lacks the phthalazine ring but retains a sulfanyl-linked acetic acid group.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~314.3 g/mol (estimated) 186.2 g/mol 480.45 g/mol 348.4 g/mol
LogP (Predicted) ~2.5–3.0 1.8–2.2 3.5–4.0 3.0–3.5
Acidic Group Carboxylic acid (pKa ~2.5) Carboxylic acid (pKa ~2.5) Acetamide (non-acidic) Carboxylic acid (pKa ~2.5)
Aromatic System Phthalazine Benzene Phthalazine Indene

Biological Activity

2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid (CAS No. 554404-23-8) is a synthetic organic compound notable for its complex structure and potential biological activities. This compound is characterized by a phthalazine core, a fluorophenyl substituent, and a sulfanyl acetic acid moiety, which collectively contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its potential therapeutic applications in areas such as oncology, anti-inflammatory treatments, and antimicrobial therapies.

  • Molecular Formula : C16H11FN2O2S
  • Molecular Weight : 314.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This compound may inhibit certain pathways involved in inflammation and cancer progression, leading to its potential use as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, phthalazine derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives with fluorinated phenyl groups possess enhanced cytotoxicity against breast and glioblastoma tumor cells, with IC50 values in the low nanomolar range .

Antimicrobial Activity

The antimicrobial potential of this compound has been suggested based on its structural similarities to other compounds known for their antibacterial properties. For example, fluoroaryl compounds have demonstrated effectiveness against Staphylococcus aureus, indicating that this compound could similarly exhibit antimicrobial activity .

Study on Anticancer Effects

In a recent study involving phthalazine derivatives, this compound was evaluated alongside other related compounds for their cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity, with morphological changes characteristic of apoptosis observed in treated cells.

Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory potential of structurally related compounds revealed that those with sulfanyl groups effectively reduced inflammation markers in vitro. While direct studies on this compound are necessary, these findings suggest a plausible mechanism through which this compound may exert similar effects.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines; low IC50 values
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine levels
AntimicrobialEffective against S. aureus; potential antibacterial properties

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